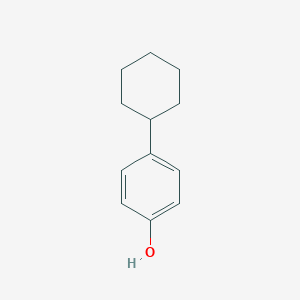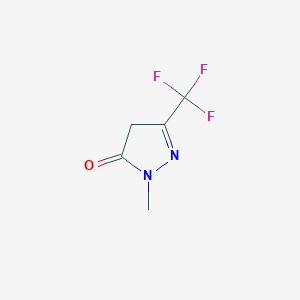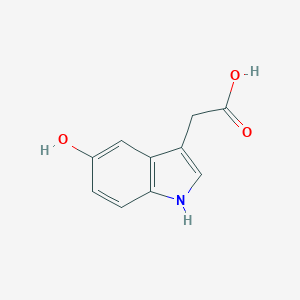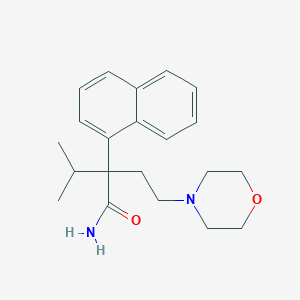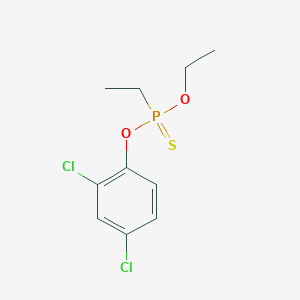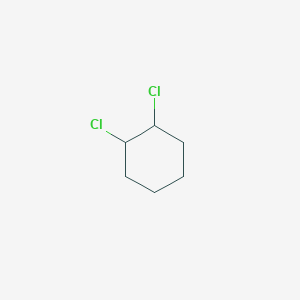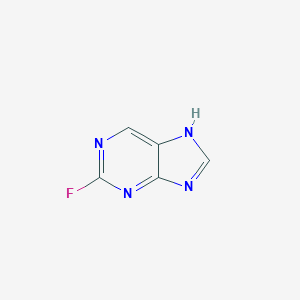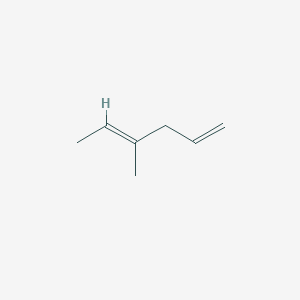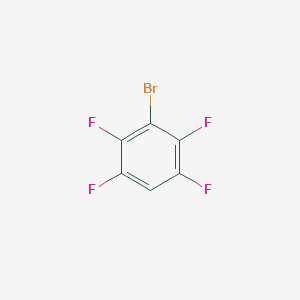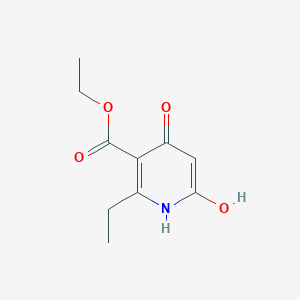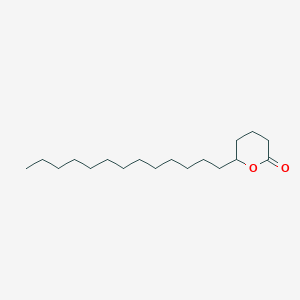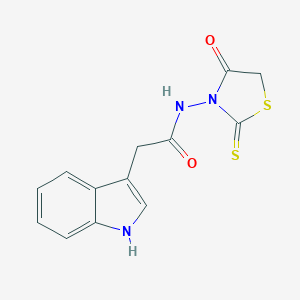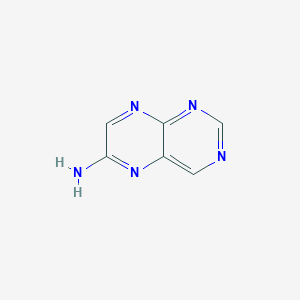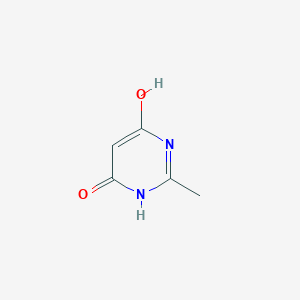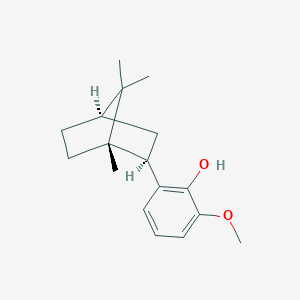
Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-, also known as carvacrol, is a naturally occurring monoterpenoid phenol found in the essential oils of many plants, including oregano, thyme, and savory. Carvacrol has been extensively studied for its various biological and pharmacological properties, including its antimicrobial, anti-inflammatory, and anticancer activities.
Mecanismo De Acción
The mechanism of action of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is complex and not fully understood. It is believed that Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- exerts its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to the leakage of intracellular components and ultimately cell death. Carvacrol's anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. The anticancer activity of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Carvacrol has been found to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anticancer properties. Carvacrol has also been found to have hepatoprotective (liver-protective) and neuroprotective (brain-protective) effects, making it a potential therapeutic agent for various liver and neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the effects of antimicrobial agents on microorganisms. Additionally, Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-'s anti-inflammatory and anticancer properties make it a potential therapeutic agent for various diseases. However, one limitation of using Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-. One area of interest is the development of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel--based antimicrobial agents for use in clinical settings. Another area of interest is the investigation of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-'s potential as a therapeutic agent for various inflammatory and cancerous diseases. Additionally, further research is needed to fully understand the mechanism of action of Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- and its potential toxicity at high concentrations.
Métodos De Síntesis
Carvacrol can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotransformation. One of the most common methods for synthesizing Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- is by the steam distillation of oregano or thyme essential oils, followed by purification using various techniques such as chromatography or crystallization.
Aplicaciones Científicas De Investigación
Carvacrol has been extensively studied for its various biological and pharmacological properties. Its antimicrobial activity has been demonstrated against a wide range of bacteria, fungi, and viruses, including antibiotic-resistant strains. Carvacrol has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- has been found to have anticancer activity, particularly against breast, prostate, and colon cancer cells.
Propiedades
Número CAS |
13746-60-6 |
|---|---|
Nombre del producto |
Phenol, 2-methoxy-6-((1R,2S,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- |
Fórmula molecular |
C17H24O2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
2-methoxy-6-[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C17H24O2/c1-16(2)11-8-9-17(16,3)13(10-11)12-6-5-7-14(19-4)15(12)18/h5-7,11,13,18H,8-10H2,1-4H3/t11-,13+,17+/m1/s1 |
Clave InChI |
YPUMYHHWYPOEPH-ZUCKAHLUSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2C3=C(C(=CC=C3)OC)O |
SMILES |
CC1(C2CCC1(C(C2)C3=C(C(=CC=C3)OC)O)C)C |
SMILES canónico |
CC1(C2CCC1(C(C2)C3=C(C(=CC=C3)OC)O)C)C |
Otros números CAS |
13746-60-6 |
Sinónimos |
exo-2-methoxy-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



